Home > Products > Screening Compounds P127874 > HIV-1 protease-IN-11
HIV-1 protease-IN-11 -

HIV-1 protease-IN-11

Catalog Number: EVT-15273449
CAS Number:
Molecular Formula: C26H37N3O5S
Molecular Weight: 503.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of HIV-1 protease-IN-11 typically involves structure-based drug design methodologies. These methods leverage the three-dimensional structure of HIV-1 protease to identify potential binding sites for inhibitors. Techniques such as solid-phase peptide synthesis or combinatorial chemistry may be employed to create analogs with modified functional groups that enhance potency and selectivity against resistant strains of HIV-1.

Technical Details

Recent advancements have focused on introducing single atom changes in existing inhibitors to improve their efficacy against resistant variants of HIV-1. For instance, modifications such as substituting sulfur with oxygen or altering cyclopropyl groups have shown promising results in enhancing inhibitor activity .

Molecular Structure Analysis

HIV-1 protease-IN-11 possesses a molecular structure characterized by a dimeric configuration, comprising two identical peptide chains that form an active site crucial for its enzymatic function. The structural integrity is maintained by a series of hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex.

Structure Data

The crystal structure resolution of HIV-1 protease-inhibitor complexes typically ranges from 1.4 Å to 2.0 Å, allowing for detailed visualization of binding interactions and conformational changes upon inhibitor binding . The active site features catalytic aspartic acid residues that play a pivotal role in substrate hydrolysis.

Chemical Reactions Analysis

The primary chemical reaction catalyzed by HIV-1 protease involves the hydrolysis of peptide bonds within the viral polyproteins. This process is essential for producing mature proteins necessary for viral replication.

Technical Details

Inhibitors like HIV-1 protease-IN-11 function by mimicking the transition state of the substrate, thereby binding more tightly to the active site than the natural substrate itself. This competitive inhibition effectively reduces the rate of hydrolysis, preventing viral maturation and replication .

Mechanism of Action

The mechanism through which HIV-1 protease-IN-11 exerts its inhibitory effects involves binding to the active site of the HIV-1 protease, leading to conformational changes that hinder its catalytic activity. The inhibitor stabilizes a tetrahedral transition-state complex that is unfavorable for substrate processing.

Process Data

Research indicates that specific interactions between the inhibitor and key amino acid residues within the active site are critical for effective inhibition. For example, hydrogen bonding between the inhibitor and aspartic acid residues enhances binding affinity and specificity .

Physical and Chemical Properties Analysis

HIV-1 protease-IN-11 exhibits distinct physical and chemical properties that contribute to its function as an inhibitor. These properties include solubility in aqueous solutions, stability under physiological conditions, and specific binding affinity to the target enzyme.

Relevant Data

Studies have shown that modifications in chemical structure can significantly affect these properties. For instance, alterations in hydrophobicity or charge distribution can influence both solubility and binding kinetics .

Applications

HIV-1 protease-IN-11 is primarily utilized in scientific research aimed at understanding viral mechanisms and developing new therapeutic strategies against HIV. Its application extends beyond basic research; it serves as a template for designing next-generation protease inhibitors with improved efficacy against resistant strains.

Introduction to HIV-1 Protease as a Therapeutic Target

Role of HIV-1 Protease in Viral Maturation and Pathogenesis

HIV-1 protease (PR) is an aspartic protease homodimer comprising two 99-amino acid monomers that collectively form the active enzyme structure. Each monomer contributes a catalytic aspartic acid residue (Asp25) to create the characteristic Asp-Thr-Gly catalytic triad essential for proteolytic function [1] [5]. This enzyme executes precise cleavage of the Gag and Gag-Pol polyproteins at nine distinct sites—a fundamental process transforming immature, non-infectious viral particles into mature, infectious virions [1] [9]. Without PR-mediated proteolysis, virions fail to develop the mature conical capsid core necessary for host cell infection and integration of viral genetic material [5] [6].

The timing of PR activation represents a critical regulatory checkpoint in viral pathogenesis. Recent studies employing nanoscale flow cytometry and instant structured illumination microscopy demonstrate that protease activation initiates intracellularly during viral assembly and budding—hours earlier than previously believed—with mature PR detectable in virions within minutes post-release [2] [6]. This temporal precision ensures optimal viral infectivity: premature activation triggers pyroptotic death of producer cells via inflammasome activation, while delayed activation yields defective virions incapable of fusion or reverse transcription [6] [9]. The flap dynamics (flexible glycine-rich β-sheets) governing substrate access to the active site further underscore PR's mechanistic sophistication, transitioning between open and closed conformations during substrate binding and catalysis [1] [5].

Table 1: HIV-1 Protease Functions in Viral Replication Cycle

FunctionMolecular MechanismConsequence of Inhibition
Polyprotein ProcessingCleaves Gag at MA/CA, CA/SP1, SP1/NC, NC/SP2, SP2/p6 sitesAccumulation of immature non-infectious particles
Enzyme ActivationLiberates functional reverse transcriptase, integrase, RNase HDefective reverse transcription and integration
Capsid MaturationMediates CA-CA interactions for core condensationNon-infectious virions with aberrant morphology
Inflammasome TriggerIntracellular activation induces CARD8-mediated pyroptosisInfected cell elimination (therapeutic opportunity)

Evolution of Protease Inhibitors in Antiretroviral Therapy

Protease inhibitors (PIs) represent a cornerstone of structure-based drug design successes against HIV. First-generation PIs (saquinavir, indinavir, ritonavir; approved 1995-1996) were peptidomimetic transition-state analogues incorporating hydroxyethylene or hydroxyethylamine scaffolds replacing the scissile peptide bond [3] [7]. These inhibitors bound PR's active site by mimicking substrate transition states, with key interactions including:

  • Hydrogen bonding with backbone atoms of Asp29/Asp30 (average bond length: 3.11 Å)
  • Van der Waals contacts within hydrophobic S1-S2' subsites
  • Transition-state hydroxyl coordination between catalytic Asp25 residues [1] [3]

Despite nanomolar potency against wild-type PR, first-generation agents faced limitations: poor pharmacokinetics (e.g., saquinavir's 4% oral bioavailability), high pill burden, and susceptibility to resistance mutations [3] [4]. Second-generation PIs (lopinavir, atazanavir, darunavir; 2000-2006) introduced rigified non-peptide backbones and enhanced subsitituent flexibility to counteract common resistance mutations like V82A/I84V [3] [7]. Darunavir exemplifies this evolution, incorporating bis-tetrahydrofuran moieties forming robust hydrogen bonds with PR backbone atoms—retaining efficacy against multi-PI-resistant strains [1] [7].

Table 2: Generational Evolution of HIV Protease Inhibitors

GenerationRepresentative AgentsDesign InnovationResistance Profile
First (1995-1999)Saquinavir, Indinavir, NelfinavirPeptidomimetic hydroxyethylene scaffoldsVulnerable to D30N, G48V, L90M mutations
Second (2000-2006)Lopinavir, Atazanavir, TipranavirNon-peptidic scaffolds; enhanced hydrophobic contactsRetains efficacy against common first-gen mutations
Third (2007-Present)Darunavir, HIV-1 protease-IN-11Backbone-binding motifs; conformational flexibilityActive against multi-PI-resistant strains with >20 mutations

Emergence of Drug-Resistant HIV-1 Strains and Therapeutic Gaps

The exceptional genetic plasticity of HIV-1 (error-prone RT generates ~10^9 mutations daily) enables rapid selection of protease inhibitor resistance mutations (PRMs) under suboptimal drug pressure. PRMs are categorized into:

  • Major mutations: Directly reduce inhibitor binding (e.g., D30N, V82A, I84V) by altering active site geometry
  • Accessory mutations: Compensate for fitness defects (e.g., L10I, L63P) or enhance resistance via distal structural effects [1] [4] [8]

Current data reveals >50 resistance-associated residues in PR, with cross-resistance within PI class being extensive. Global surveillance identifies high-level PI resistance in 3-20% of ART-experienced populations, varying by region and prior regimens [4] [10]. Critically, noncanonical resistance mechanisms (mutations outside PR) increasingly contribute to therapeutic failure:

  • Gag cleavage site mutations (e.g., A431V in NC/SP2) reduce processing efficiency
  • Dimer interface alterations impair PR stability
  • Long-range allosteric mutations (e.g., T74S) propagate conformational changes to active site [1] [8] [9]

These mechanisms create significant therapeutic gaps: multi-PI-resistant strains necessitate salvage therapies with reduced genetic barriers (e.g., INSTIs), while noncanonical resistance evades detection by standard genotypic assays [8] [10]. HIV-1 protease-IN-11 emerges within this landscape as a next-generation inhibitor designed to address evolving resistance challenges through innovative structural targeting.

Table 3: Resistance Mechanisms Against HIV Protease Inhibitors

Resistance CategoryMolecular MechanismClinical Impact
Active Site MutationsSteric hindrance (I84V) or lost H-bonds (D30N)High-level resistance to specific PIs
Flap MutationsAltered flexibility (G48V/M46L)Reduced inhibitor binding affinity
Dimerization DefectsImpaired monomer association (Q7K)Decreased PR stability and activity
Noncanonical MutationsGag cleavage site changes; allosteric modulatorsUndetected by standard resistance assays

Properties

Product Name

HIV-1 protease-IN-11

IUPAC Name

(3R)-N-[(2S,3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]pyrrolidine-3-carboxamide

Molecular Formula

C26H37N3O5S

Molecular Weight

503.7 g/mol

InChI

InChI=1S/C26H37N3O5S/c1-19(2)17-29(35(32,33)23-11-9-22(34-3)10-12-23)18-25(30)24(15-20-7-5-4-6-8-20)28-26(31)21-13-14-27-16-21/h4-12,19,21,24-25,27,30H,13-18H2,1-3H3,(H,28,31)/t21-,24+,25-/m1/s1

InChI Key

ANWSPADNYQYLRB-IEZKXTBUSA-N

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)OC

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.